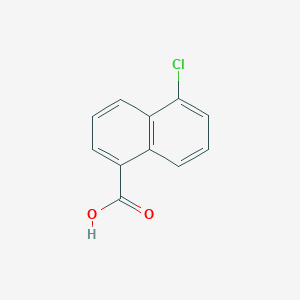

5-Chloro-1-naphthoic acid

Description

Properties

IUPAC Name |

5-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDMBASSDNQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359082 | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-52-5 | |

| Record name | 5-Chloro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1-naphthoic acid. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, quantitative data and actionable experimental insights.

Core Chemical Properties

This compound is a halogenated derivative of 1-naphthoic acid. Its chemical structure, featuring a naphthalene core with a carboxylic acid group at the 1-position and a chlorine atom at the 5-position, makes it a valuable intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, much of the available information, particularly for physical properties, is based on computational models due to a lack of extensive characterization in published literature.

| Property | Value | Source |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | [Computed][1] |

| CAS Number | 16650-52-5 | [2][3][4] |

| Molecular Formula | C₁₁H₇ClO₂ | [2][] |

| Molecular Weight | 206.62 g/mol | [1][] |

| Boiling Point | 400.6°C at 760 mmHg | [Computed][] |

| Density | 1.395 g/cm³ | [Computed][] |

| XLogP3 (Lipophilicity) | 3.7 | [Computed][1] |

| Hydrogen Bond Donors | 1 | [Computed][1] |

| Hydrogen Bond Acceptors | 2 | [Computed][1] |

Spectral Information

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, the following protocols are based on established methods for analogous compounds, such as the synthesis of other halogenated naphthoic acids and the purification of aromatic carboxylic acids.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the carboxylation of a Grignard reagent derived from 1-chloro-5-iodonaphthalene or the direct carboxylation of 1-chloronaphthalene, though the latter may yield a mixture of isomers. The following workflow outlines a general Grignard-based synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Preparation of 1-Chloro-5-iodonaphthalene: 1-Chloronaphthalene can be iodinated using a suitable iodinating agent (e.g., iodine with an oxidizing agent) to selectively introduce iodine at the 5-position. The product would require purification to isolate the desired isomer.

-

Grignard Reagent Formation: The purified 1-chloro-5-iodonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0°C or below) to minimize side reactions.

-

Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed by quenching the reaction mixture with a cold, dilute acid (e.g., hydrochloric acid).

-

Isolation and Purification: The crude this compound precipitates and is collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water or acetic acid.

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motif is relevant in medicinal chemistry. Naphthalene-based compounds are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[6] The chloro and carboxylic acid functional groups on this compound serve as versatile handles for chemical modification, making it a suitable scaffold for the synthesis of compound libraries in drug discovery campaigns.

The general workflow for utilizing a scaffold like this compound in a drug discovery program is illustrated below.

Caption: Conceptual workflow for scaffold-based drug discovery.

This process involves:

-

Scaffold Selection: Choosing a core structure like this compound that has desirable physicochemical properties.

-

Library Synthesis: Using the functional groups (-COOH and -Cl) to generate a diverse library of analogues through reactions like amide coupling, esterification, and palladium-catalyzed cross-coupling reactions.

-

Screening and Optimization: The synthesized library is then screened against biological targets to identify "hit" compounds. These hits undergo further medicinal chemistry efforts (lead optimization) to improve their potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.

The lipophilicity imparted by the naphthalene ring and the chlorine atom, combined with the ionizable carboxylic acid group, provides a balanced profile that can be systematically modified to explore structure-activity relationships (SAR).

References

An In-depth Technical Guide to 5-Chloro-1-naphthoic acid (CAS: 16650-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-naphthoic acid (CAS: 16650-52-5), a halogenated aromatic carboxylic acid. The document details its physicochemical properties, spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development. This guide also includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its chemical reactions, such as esterification and amidation. The information is presented to support researchers and scientists in their work with this compound.

Introduction

This compound, with the CAS number 16650-52-5, is a naphthoic acid derivative characterized by a chlorine atom at the 5-position of the naphthalene ring.[1][2] The naphthalene scaffold is a common feature in many biologically active molecules, and the presence of a chloro-substituent can significantly influence the molecule's lipophilicity, metabolic stability, and biological activity.[3] This makes this compound and its derivatives interesting candidates for investigation in medicinal chemistry and drug discovery. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16650-52-5 | [1][2] |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | [1][2] |

| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |

| Molecular Weight | 206.63 g/mol | [1] |

| Boiling Point | 400.6°C at 760 mmHg | [] |

| Density | 1.395 g/cm³ | [] |

| InChI Key | CPGDMBASSDNQIS-UHFFFAOYSA-N | [] |

| SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons. A publicly available spectrum shows the following approximate chemical shifts.[1]

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | m |

Note: The specific assignments and coupling constants require further experimental determination or high-resolution spectral analysis.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. These include a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8][9]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 206 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the naphthalene ring.[10][11]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from methods for related naphthoic acid derivatives. One potential pathway involves the hydrolysis of 5-chloro-1-naphthalenecarbonitrile.

Experimental Protocol: Synthesis via Hydrolysis

Reaction:

Figure 1: Synthesis of this compound via hydrolysis.

Materials:

-

5-chloro-1-naphthalenecarbonitrile

-

Concentrated sulfuric acid or sodium hydroxide pellets

-

Water

-

Hydrochloric acid (for acidification if using basic hydrolysis)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Hydrolysis: In a round-bottom flask equipped with a reflux condenser, add 5-chloro-1-naphthalenecarbonitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

OR

-

Alkaline Hydrolysis: In a round-bottom flask with a reflux condenser, dissolve 5-chloro-1-naphthalenecarbonitrile in an aqueous or alcoholic solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the evolution of ammonia ceases.

-

Cool the reaction mixture and acidify it with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, acetic acid, or toluene)[12][13][14][15]

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is primarily dictated by its carboxylic acid group and the chlorinated naphthalene ring.

Esterification

The carboxylic acid can be converted to its corresponding esters, which are often important intermediates in synthesis.

Reaction:

Figure 2: Esterification of this compound.

Materials:

-

This compound

-

An alcohol (e.g., methanol, ethanol)

-

A strong acid catalyst (e.g., concentrated sulfuric acid)

-

Organic solvent (if necessary)

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[16][17]

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Purify the ester by column chromatography or distillation.

Amide Formation

The carboxylic acid can be activated and reacted with amines to form amides, a common scaffold in pharmaceuticals.

Reaction Workflow:

Figure 3: Workflow for amide synthesis from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloro-1-naphthoyl chloride.[18]

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amine and the base in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1][18][19]

-

Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the naphthoic acid scaffold is a key component in various pharmaceuticals.[20] The introduction of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of naphthoic acids have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[3][17][21][22][23] Therefore, this compound serves as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound and its derivatives.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Procedure:

-

Prepare standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water).

-

Prepare the sample solution at a known concentration.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Run the analysis using the specified chromatographic conditions.

-

Quantify the compound by comparing the peak area to a calibration curve generated from the standard solutions.[1][19][21][24][25]

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This technical guide has provided a summary of its known properties, along with detailed, adaptable protocols for its synthesis, purification, and common chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. Buy 7-Chloronaphthalene-1-carboxylic acid | 58926-30-0 [smolecule.com]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 11. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. Visualizer loader [nmrdb.org]

- 17. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. benchchem.com [benchchem.com]

- 21. helixchrom.com [helixchrom.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Chloro-1-naphthoic acid, a valuable intermediate in medicinal chemistry and materials science. This document details established methodologies, provides experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a substituted naphthalene derivative with applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, featuring a carboxylic acid group at the 1-position and a chlorine atom at the 5-position of the naphthalene ring, offers versatile handles for further chemical modifications. The strategic synthesis of this compound is crucial for the efficient development of novel chemical entities. This guide will focus on two principal and reliable synthetic pathways: the Grignard reaction of a halogenated precursor and the Sandmeyer reaction of an amino-naphthalene derivative.

Synthetic Pathways

Two primary, well-established routes for the synthesis of this compound are detailed below.

Route 1: Grignard Carboxylation of 1-Bromo-5-chloronaphthalene

This classic and robust method involves the formation of a Grignard reagent from the commercially available 1-Bromo-5-chloronaphthalene, followed by carboxylation with carbon dioxide.[1][2] The reaction proceeds through a nucleophilic attack of the organomagnesium compound on solid carbon dioxide (dry ice).[3][4]

References

An In-depth Technical Guide to 5-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-naphthoic acid, systematically named 5-chloronaphthalene-1-carboxylic acid , is a halogenated derivative of 1-naphthoic acid.[1] Its chemical structure, featuring a naphthalene core with chloro and carboxylic acid functional groups, makes it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, potential synthetic routes, and proposed methodologies for biological evaluation, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This data, primarily sourced from the PubChem database, offers valuable insights for experimental design and computational modeling.[1]

| Property | Value | Source |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | PubChem[1] |

| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |

| Molecular Weight | 206.63 g/mol | BOC Sciences[] |

| CAS Number | 16650-52-5 | PubChem[1] |

| Boiling Point (Predicted) | 400.6°C at 760 mmHg | BOC Sciences[] |

| Density (Predicted) | 1.395 g/cm³ | BOC Sciences[] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 206.0134572 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | BOC Sciences[] |

| InChI Key | CPGDMBASSDNQIS-UHFFFAOYSA-N | BOC Sciences[] |

Synthesis Protocols

Proposed Synthesis of this compound

A potential synthetic workflow for this compound is outlined below. This process is based on the well-established Grignard reaction for the synthesis of carboxylic acids.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of 1-chloro-5-bromonaphthalene (1.0 eq) in anhydrous THF dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

-

Continue the carboxylation for several hours until the reaction is complete.

-

-

Acidic Workup and Isolation:

-

Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

-

Potential Biological Activities and Experimental Protocols

Naphthalene derivatives and carboxylic acids are known to exhibit a wide range of biological activities.[3][4] While the specific biological profile of this compound is not well-documented, its structure suggests potential for anticancer, antimicrobial, and anti-inflammatory properties. The following are proposed experimental protocols to screen for these activities.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for assessing the potential biological activities of this compound.

Caption: General workflow for biological evaluation of this compound.

1. Anticancer Activity (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

-

2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

-

Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

3. Anti-inflammatory Activity (COX Enzyme Inhibition Assay)

-

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

-

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide provides foundational information on its properties and outlines adaptable experimental protocols for its synthesis and biological evaluation. Researchers can utilize this information as a starting point for their investigations into the potential applications of this and related halogenated naphthoic acid derivatives. Further studies are warranted to fully elucidate its chemical reactivity and biological activity profile.

References

An In-Depth Technical Guide to 5-Chloro-1-naphthoic Acid: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the chloro substituent on the naphthalene ring, make it an intriguing candidate for the development of novel therapeutic agents and a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic methodologies, and spectral characterization of this compound. Furthermore, it explores the biological activities of related naphthoic acid and naphthoquinone derivatives, offering insights into the potential applications of this compound in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid bicyclic aromatic core with a carboxylic acid group at the 1-position and a chlorine atom at the 5-position. This substitution pattern influences the molecule's polarity, lipophilicity, and reactivity.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid |

| CAS Number | 16650-52-5 |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis of this compound

Synthetic Workflow: Potential Routes to this compound

References

An In-depth Technical Guide on the Solubility Profile of 5-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Chloro-1-naphthoic acid, a critical physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining solubility, alongside a structured framework for data presentation and a visual guide to the experimental workflow.

Introduction to this compound and its Solubility

This compound is a halogenated derivative of 1-naphthoic acid. Its molecular structure, featuring a naphthalene ring, a carboxylic acid group, and a chlorine atom, suggests it is a weakly acidic compound with a predominantly hydrophobic character. The solubility of an active pharmaceutical ingredient (API) like this compound is a pivotal parameter that influences its bioavailability, dissolution rate, and formulation design. Understanding its solubility in various solvents is therefore essential for preclinical and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common solvents has not been published. For research and development purposes, it is imperative to determine this data experimentally. The following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Illustrative Solubility Data Presentation for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

Note: The data in this table is for illustrative purposes and must be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound.

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.[2]

-

Quantification:

-

Gravimetric Analysis: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried residue is weighed again. The difference in weight gives the mass of the dissolved solute.[4][5]

-

UV-Vis Spectrophotometry: Prepare a standard curve of this compound in the same solvent. Dilute the filtrate to a concentration that falls within the linear range of the standard curve and measure its absorbance at the wavelength of maximum absorbance (λmax). Calculate the concentration from the standard curve.[2]

-

HPLC Analysis: Prepare a calibration curve with known concentrations of this compound. Inject a known volume of the diluted filtrate into the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

-

For earlier stages of drug discovery, a kinetic solubility assay can be employed for higher throughput.[3][6] This method typically starts with the compound dissolved in DMSO.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate shaker

-

Microplate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Compound Addition: Add a small volume of the DMSO stock solution of this compound to the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature for a shorter period (e.g., 1-2 hours).[6]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]

-

UV-Vis Measurement: For a direct UV assay, after incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured. Alternatively, the solution can be filtered before measuring the absorbance.[7] The concentration is determined by comparing the absorbance to a standard curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers and drug development professionals to determine this crucial parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility measurements offer practical guidance for laboratory execution. The structured table for data presentation and the visual workflow diagram are intended to facilitate clear and standardized reporting of experimental findings. Accurate determination of the solubility profile is a fundamental step in advancing the scientific understanding and potential therapeutic applications of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. rjptonline.org [rjptonline.org]

- 3. enamine.net [enamine.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Characterization of 5-Chloro-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1-naphthoic acid. Due to the limited availability of published, consolidated spectral data for this specific compound, this document focuses on the predicted spectroscopic characteristics and outlines the detailed experimental protocols necessary for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the known effects of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.4 | Doublet | 1H | H4 |

| ~7.9 - 8.1 | Doublet | 1H | H8 |

| ~7.6 - 7.8 | Doublet | 1H | H2 |

| ~7.5 - 7.7 | Triplet | 1H | H7 |

| ~7.4 - 7.6 | Triplet | 1H | H3 |

| ~7.3 - 7.5 | Doublet | 1H | H6 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 - 175 | -COOH |

| ~135 - 140 | C5 |

| ~132 - 135 | C8a |

| ~130 - 133 | C1 |

| ~128 - 131 | C4a |

| ~127 - 130 | C4 |

| ~126 - 129 | C2 |

| ~125 - 128 | C7 |

| ~124 - 127 | C3 |

| ~123 - 126 | C8 |

| ~122 - 125 | C6 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050-3100 | Medium | C-H stretch (Aromatic) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1580-1600 | Medium | C=C stretch (Aromatic ring) |

| ~1450-1500 | Medium | C=C stretch (Aromatic ring) |

| ~1210-1320 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

| ~750-850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206/208 | Molecular ion ([M]⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 189/191 | Loss of -OH radical. |

| 161/163 | Loss of -COOH group. |

| 126 | Loss of -COOH and Cl. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024-4096 (or until a satisfactory signal-to-noise ratio is achieved).

-

Relaxation delay: 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Referencing: The chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is vaporized by heating in the ion source.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 150-250 °C (adjusted to ensure sample vaporization without thermal decomposition).

-

Mass range: m/z 50-500.

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow.

5-Chloro-1-naphthoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Chloro-1-naphthoic acid, a valuable building block in organic synthesis and drug discovery. This document details its commercial availability, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Commercial Availability

This compound (CAS No. 16650-52-5) is readily available from a variety of chemical suppliers. It is typically offered for research and development purposes with purities generally ranging from 95% to over 97%. The compound is a solid at room temperature and should be stored in a cool, dry place.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chemenu | CM242466 | 95% | 5g |

| BOC Sciences | 16650-52-5 | 95% | Inquire |

| Crysdot LLC | CD12135277 | 95+% | 5g |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and integration into screening and development workflows.

| Property | Value | Source |

| CAS Number | 16650-52-5 | PubChem[1] |

| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |

| Molecular Weight | 206.62 g/mol | PubChem[1] |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | PubChem[1] |

| Appearance | Solid (form may vary) | --- |

| Boiling Point | 400.6 °C at 760 mmHg | BOC Sciences |

| Density | 1.395 g/cm³ | BOC Sciences |

| Melting Point | Not consistently reported | --- |

| Solubility | Inquire with supplier | --- |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and effective route is the direct chlorination of 1-naphthoic acid. The following experimental protocol is adapted from established methods for the chlorination of aromatic carboxylic acids.[2]

Proposed Synthetic Pathway

The synthesis involves the electrophilic aromatic substitution of 1-naphthoic acid using a suitable chlorinating agent. The naphthalene ring is activated towards electrophilic attack, and the presence of the carboxylic acid group, a deactivating meta-director, will influence the position of chlorination. However, the regioselectivity can be controlled by reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Naphthoic acid

-

Glacial acetic acid

-

Chlorine gas (or an alternative chlorinating agent like N-chlorosuccinimide)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the solution.

-

Chlorination: While stirring the mixture at room temperature, slowly bubble chlorine gas through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with distilled water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with water, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Applications in Research and Drug Development

The unique structural features of this compound, namely the rigid naphthalene scaffold, the carboxylic acid handle, and the chloro substituent, make it a versatile intermediate in medicinal chemistry.[3] The naphthalene core is a common motif in many biologically active compounds.[4]

Potential Synthetic Transformations

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the construction of diverse molecular libraries. The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity or can act as a site for nucleophilic aromatic substitution.[3]

Caption: Potential synthetic transformations and applications of this compound.

Role in Drug Design

The chloro-substitution on the naphthalene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. By starting with this compound, medicinal chemists can efficiently synthesize and screen libraries of derivatives to identify novel therapeutic agents such as enzyme inhibitors or receptor ligands.[3]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined structure and dual reactivity at the carboxylic acid and chloro- positions provide a valuable platform for the development of novel and complex molecules. The information and protocols provided in this guide are intended to support researchers in leveraging the potential of this important chemical intermediate.

References

An In-depth Technical Guide on the Stability and Storage of 5-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-1-naphthoic acid, a key intermediate in various chemical syntheses. Proper handling and storage are crucial to maintain the integrity and purity of this compound for research and development applications.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |

| Molecular Weight | 206.62 g/mol | [1] |

| Appearance | White to very pale yellow crystal or powder | |

| Melting Point | 228°C | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| CAS Number | 16650-52-5 | [1][2][3] |

Chemical Stability and Reactivity

This compound is generally considered stable under recommended storage and handling conditions.[4] However, it is important to be aware of potential incompatibilities and conditions to avoid.

-

Incompatible Materials: The primary incompatibility for this compound is with strong oxidizing agents.[5][6] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

-

Conditions to Avoid: To ensure the compound's stability, it is advisable to avoid exposure to high heat, open flames, and sources of ignition.[5][6][7] Additionally, preventing the formation of dust during handling is important to minimize dispersion.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition of this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][6]

Recommended Storage Conditions

Proper storage is paramount to preserving the quality of this compound. The following guidelines are based on safety data sheets and best practices for chemical storage.

-

Temperature: Store in a cool and dark place. Some suppliers recommend storage at 2-8°C.[3]

-

Atmosphere: Keep in a dry and well-ventilated area.[5][6][8]

-

Container: The container should be kept tightly closed to prevent contamination and absorption of moisture.[5][6][8][9]

-

Location: Store away from incompatible materials, particularly strong oxidizing agents.

The logical relationship between storage parameters and the stability of the compound can be visualized as follows:

Handling and Personal Protection

For the safety of researchers and to prevent contamination of the compound, proper handling procedures should be followed.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.[4]

-

Hand Protection: Use appropriate chemical-resistant gloves.[4]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][6]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator should be used.

-

-

Hygiene: Wash hands thoroughly after handling the compound.[5][10] Avoid eating, drinking, or smoking in the laboratory.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, standard methodologies for assessing the stability of chemical compounds in the pharmaceutical industry can be adapted. These typically involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and solutions of varying pH to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions for extended periods and periodically testing for purity and degradation products using techniques like High-Performance Liquid Chromatography (HPLC).

A generalized workflow for a stability assessment study is outlined below:

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety advice. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.

References

- 1. This compound | C11H7ClO2 | CID 937057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. cas 16650-52-5|| where to buy this compound [english.chemenu.com]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Theoretical and Computational In-Depth Guide to 5-Chloro-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Chloro-1-naphthoic acid. Given the limited availability of direct experimental and theoretical data for this specific molecule in published literature, this document serves as a methodological roadmap, outlining the standard protocols and expected results based on studies of structurally similar compounds, such as other halogenated aromatic carboxylic acids.

Introduction to this compound

This compound is a halogenated derivative of 1-naphthoic acid. Its structure, featuring a naphthalene core, a carboxylic acid group, and a chlorine substituent, suggests potential applications in medicinal chemistry and materials science. The electronic and steric effects of the chlorine atom can significantly influence the molecule's chemical reactivity, binding affinity to biological targets, and spectroscopic properties. Theoretical studies are indispensable for elucidating these properties at a molecular level, providing insights that can guide synthesis, functionalization, and application development.

Computational Chemistry Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. It offers a favorable balance between accuracy and computational cost, making it a standard tool for the theoretical analysis of organic compounds.

Experimental Protocol: DFT Calculations

A typical computational protocol for studying this compound using DFT involves the following steps:

-

Molecular Structure Creation : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

-

Method : Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.

-

Basis Set : The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to handle the electronic distribution in heteroatoms and strained systems.

-

-

Frequency Calculation : A frequency analysis is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose : This calculation confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). It also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.

-

-

Property Calculations : Various electronic and chemical properties are calculated from the optimized structure. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Mulliken Atomic Charges

-

Global Reactivity Descriptors (e.g., hardness, electronegativity)

-

The following diagram illustrates the typical workflow for DFT analysis.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data that would be obtained from the DFT calculations described above. The values presented are hypothetical but are representative of what would be expected for this compound, based on data for similar molecules.

Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-Cl | 1.75 | |

| C-C (aromatic) | 1.39 - 1.43 | |

| **Bond Angles (°) ** | O=C-O | 123.5 |

| C-O-H | 108.0 | |

| C-C-Cl | 120.5 |

Table 2: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber |

| O-H stretch | Carboxylic Acid | ~3570 |

| C-H stretch | Aromatic | ~3100 |

| C=O stretch | Carboxylic Acid | ~1750 |

| C=C stretch | Aromatic | ~1600, ~1450 |

| C-O stretch | Carboxylic Acid | ~1280 |

| C-Cl stretch | Chloroaromatic | ~750 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.90 |

| HOMO-LUMO Gap (eV) | 4.55 |

| Dipole Moment (Debye) | 2.50 |

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design for screening potential drug candidates against a biological target, such as a protein or enzyme.

Experimental Protocol: Molecular Docking

Here, we outline a hypothetical docking study of this compound against Cyclooxygenase-2 (COX-2), a well-known enzyme involved in inflammation and a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Ligand Preparation :

-

The 3D structure of this compound is obtained from the DFT optimization step.

-

The structure is saved in a suitable format (e.g., .pdbqt) using software like AutoDock Tools. This involves assigning partial charges and defining rotatable bonds.

-

-

Receptor Preparation :

-

The 3D crystal structure of the target protein, COX-2, is downloaded from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1CX2.[1]

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

-

-

Grid Box Definition :

-

A 3D grid box is defined around the active site of the COX-2 enzyme. The size and center of the grid must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

-

-

Docking Simulation :

-

The docking simulation is performed using software like AutoDock Vina. A search algorithm (e.g., a Lamarckian Genetic Algorithm) is used to explore various conformations and orientations of the ligand within the receptor's active site.

-

-

Results Analysis :

-

The results are ranked based on a scoring function, which estimates the binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

-

The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.

-

The diagram below illustrates the general workflow for a molecular docking study.

Conclusion

This guide outlines the standard theoretical methodologies for the comprehensive study of this compound. By employing DFT calculations, researchers can obtain fundamental data on the molecule's geometry, stability, and electronic characteristics. Furthermore, molecular docking simulations can provide valuable insights into its potential as a therapeutic agent by exploring its interactions with specific biological targets. The integration of these computational techniques provides a powerful, cost-effective approach to guide future experimental research and accelerate the drug discovery and materials design process.

References

The Discovery and History of 5-Chloro-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, represents a valuable chemical entity with potential applications in medicinal chemistry and materials science. While a definitive historical record of its initial discovery is not prominently documented, its synthesis falls within the well-established principles of aromatic chemistry developed over the last century. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols adapted from established methodologies, and key physicochemical data. The historical context is presented through the lens of the broader development of naphthalene chemistry, a field rich with innovation since the early 19th century.

Historical Context: The Evolution of Naphthalene Chemistry

The journey into the functionalization of naphthalene, the parent aromatic hydrocarbon of this compound, began in the early 1820s with its isolation from coal tar. The subsequent decades saw a flourishing of research into its structure and reactivity. Key milestones relevant to the synthesis of chloro- and carboxyl-substituted naphthalenes include:

-

Early 20th Century: The development of the Grignard reaction provided a robust method for forming carbon-carbon bonds, enabling the carboxylation of aryl halides. This set the stage for synthesizing naphthalenecarboxylic acids from their corresponding bromo- or chloro-naphthalene precursors.

-

Mid-20th Century: The refinement of electrophilic aromatic substitution reactions, such as chlorination, allowed for the direct introduction of halogen atoms onto the naphthalene ring. Concurrently, the Sandmeyer reaction became a staple for converting aromatic amines into a wide array of functional groups, including nitriles, which can be readily hydrolyzed to carboxylic acids.

While the specific pioneering synthesis of this compound is not readily found in seminal historical literature, its creation is a logical extension of these fundamental and widely practiced organic transformations.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, purification, and application in further synthetic endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16650-52-5 |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like ethanol, acetone, and DMSO. Sparingly soluble in water. |

Table 2: Computed Spectral Data for this compound

| Spectral Data Type | Predicted Values |

| ¹H NMR | Chemical shifts (ppm) for aromatic protons are expected between 7.0 and 8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons are predicted in the 120-140 ppm range, with the carboxyl carbon appearing downfield (>165 ppm). |

| IR Spectroscopy | Characteristic peaks (cm⁻¹) are expected for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 206, with a characteristic M+2 peak at m/z 208 due to the ³⁷Cl isotope. |

Plausible Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound, based on well-established organic chemistry principles.

Pathway 1: Grignard Reaction and Carboxylation of a Dichloronaphthalene Precursor

This approach is adapted from the reliable synthesis of 1-naphthoic acid. It involves the formation of a Grignard reagent from a suitable di- or chloro-bromonaphthalene, followed by reaction with carbon dioxide.

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol (Adapted from the synthesis of 1-Naphthoic Acid)

Materials:

-

1,5-Dichloronaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1,5-dichloronaphthalene in anhydrous THF dropwise to the magnesium suspension under a nitrogen atmosphere. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution in an ice-water bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the exothermic reaction subsides.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude this compound. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

Pathway 2: Sandmeyer Reaction of 5-Chloro-1-naphthylamine

This alternative pathway involves the diazotization of 5-chloro-1-naphthylamine, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol:

Materials:

-

5-Chloro-1-naphthylamine

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) cyanide

-

Potassium cyanide

-

Sulfuric acid

-

Sodium hydroxide

Procedure:

-

Diazotization: Dissolve 5-chloro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A precipitate will form. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Hydrolysis: Isolate the crude 5-chloro-1-cyanonaphthalene by filtration. Hydrolyze the nitrile by refluxing with a mixture of sulfuric acid and water. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Work-up and Purification: Cool the reaction mixture and pour it onto ice to precipitate the crude this compound. Collect the solid by filtration, wash with water, and then dissolve it in a sodium hydroxide solution. Treat with activated charcoal and filter. Acidify the filtrate with hydrochloric acid to re-precipitate the purified carboxylic acid. Collect the product by filtration, wash with cold water, and dry.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to both proposed synthetic pathways.

Unveiling the Physicochemical Landscape of 5-Chloro-1-naphthoic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the core physical constants of 5-Chloro-1-naphthoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its melting and boiling points, supported by detailed experimental methodologies for their determination, ensuring accuracy and reproducibility in laboratory settings.

Core Physical Constants of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization of a chemical compound. These parameters provide insights into the purity and physical nature of the substance. For this compound (CAS No. 16650-52-5), the experimentally determined values are presented below.

| Physical Constant | Value |

| Melting Point | 245 °C[1] |

| Boiling Point | 400.6 °C at 760 mmHg |

Experimental Protocols

To ensure the accurate determination of the physical constants of this compound, standardized experimental protocols are essential. The following section details the methodologies for measuring the melting and boiling points.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. This is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Methodology:

A calibrated digital melting point apparatus is used for this procedure.

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

The boiling point of this compound can be determined using a distillation method.

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, the recorded boiling point is corrected to the standard pressure of 760 mmHg.

Experimental Workflow Visualization

The logical flow of the experimental determination of the physical constants is depicted in the following diagram.

Diagram 1: Experimental Workflow for Determining Physical Constants.

References

Methodological & Application

Synthesis of 5-Chloro-1-naphthoic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals